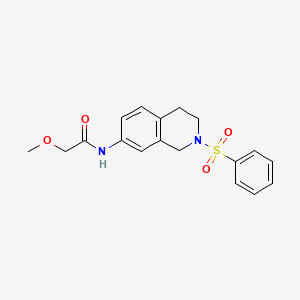

N-(3-(苯并呋喃-2-基)丙基)-4-甲基噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing these structures have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and versatile, making them suitable for a wide range of biological and pharmacological applications . The benzofuran ring is a key heterocycle in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .科学研究应用

抗菌活性

与苯并呋喃相关的衍生物的合成和表征显示出显着的抗菌活性。例如,5-(苯并呋喃-2-基)-N'-(2-取代-4-氧噻唑烷-3-基)-1-苯基-1H-吡唑-3-甲酰胺衍生物的产生已探索其对各种致病微生物的体外抗菌活性,包括革兰氏阴性菌株(大肠杆菌、寻常普罗维登斯菌、伤寒沙门氏菌)和革兰氏阳性菌株金黄色葡萄球菌。这些化合物表现出的活性与氯霉素相当,突出了苯并呋喃衍生物在抗菌应用中的潜力 (Idrees 等人,2019)。

人在代谢与分布

N-(3-(苯并呋喃-2-基)丙基)-4-甲基噻吩-2-甲酰胺衍生物已研究了其在人体内的代谢和分布。一项专注于[14C]SB-649868(与这种化学结构相关的食欲素 1 和 2 受体拮抗剂)的研究详细阐述了药代动力学,确定了主要的代谢和排泄途径。研究发现,消除主要通过粪便,其中显着的代谢物表明苯并呋喃环的氧化和重排 (Renzulli 等人,2011)。

抗病原活性

含有苯并呋喃部分的硫脲衍生物已证明具有显着的抗病原活性,特别是对形成生物膜的细菌,如铜绿假单胞菌和金黄色葡萄球菌。硫脲部分上卤原子的存在增强了这种活性,显示出开发具有抗生物膜特性的新型抗菌剂的前景 (Limban 等人,2011)。

西格玛受体选择性

新型苯并呋喃-2-甲酰胺配体因其在西格玛-1 受体上的高亲和力和选择性而被合成。这些化合物,包括 3-甲基-N-苯基-N-(3-(哌啶-1-基)丙基)苯并呋喃-2-甲酰胺,在神经科学研究中显示出探索西格玛受体功能和开发针对这些受体的治疗剂的潜力 (Marriott 等人,2012)。

作用机制

Target of Action

The primary target of N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide is the sigma-1 receptor . Sigma receptors were initially mistaken for a new subtype of opioid receptors, but later studies revealed that they are unique proteins sharing no homology with any other mammalian protein .

Mode of Action

The compound exhibits high affinity at the sigma-1 receptor, with K(i) values ranging from 7.8 to 34nM . The interaction of the compound with its target leads to changes in the receptor’s activity, which can influence various cellular processes .

Biochemical Pathways

These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with the sigma-1 receptor may influence these pathways, leading to its observed biological effects .

Pharmacokinetics

The compound’s high affinity for the sigma-1 receptor suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities associated with benzofuran compounds . For instance, in anti-inflammatory treatment, certain benzofuran compounds can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .

未来方向

Given the wide range of biological activities exhibited by benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel benzofuran derivatives with enhanced biological activities and potential applications in many aspects .

生化分析

Biochemical Properties

N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide has been shown to interact with various enzymes and proteins, contributing to its potential biological activities . For instance, it has been reported to exhibit significant inhibitory effects on Src kinase . The nature of these interactions is likely to be complex and multifaceted, involving both direct binding interactions and indirect effects on enzyme activity and protein function.

Cellular Effects

This compound has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy. It is likely that N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide influences cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its inhibitory effects on Src kinase suggest that it may exert its effects at the molecular level through binding interactions with this enzyme, leading to its inhibition . This could result in changes in gene expression and other downstream effects.

Temporal Effects in Laboratory Settings

Given its reported biological activities, it is plausible that its effects on cellular function may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide at different dosages in animal models have not been extensively studied. Given its reported cytotoxic effects on various human cancer cell lines, it would be interesting to investigate its dosage effects in animal models of these cancers.

Metabolic Pathways

Given its structural features, it is likely that it interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is plausible that it interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Given its biochemical properties and potential interactions with various biomolecules, it is likely that it is directed to specific compartments or organelles within cells .

属性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-12-9-16(21-11-12)17(19)18-8-4-6-14-10-13-5-2-3-7-15(13)20-14/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCSILBRMVKNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCCC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

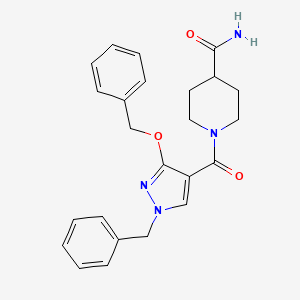

![9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B3015525.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B3015527.png)

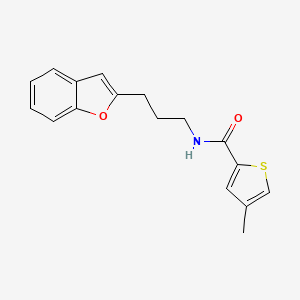

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015530.png)

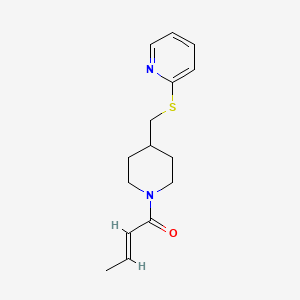

![2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3015543.png)

![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)